4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class. Its structure features:
- Benzamide core: Functionalized at the 4-position with a sulfonamide group linked to a 2-ethylpiperidine moiety.
- 1,3,4-Oxadiazole ring: Substituted at the 5-position with a 3-methoxyphenyl group.
This compound is hypothesized to exhibit biological activity through enzyme inhibition (e.g., thioredoxin reductase or carbonic anhydrases) based on structural analogs . Its design leverages the pharmacophoric features of 1,3,4-oxadiazoles, known for their antimicrobial, antifungal, and enzyme-inhibitory properties .
Propriétés
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-3-18-8-4-5-14-27(18)33(29,30)20-12-10-16(11-13-20)21(28)24-23-26-25-22(32-23)17-7-6-9-19(15-17)31-2/h6-7,9-13,15,18H,3-5,8,14H2,1-2H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAFUQNQGZTBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel chemical entity that belongs to the class of benzamides and oxadiazoles. This compound has garnered attention due to its potential biological activities, including antifungal and antiviral properties. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the coupling of a sulfonamide with an oxadiazole moiety. The reaction conditions often include the use of coupling agents and solvents that facilitate the formation of the desired benzamide structure. The following general synthetic pathway can be summarized:
- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclization reactions involving hydrazides and carboxylic acids.
- Sulfonamide Formation : The sulfonamide group is introduced by reacting a suitable piperidine derivative with sulfonyl chloride.
- Final Coupling : The benzamide structure is formed by coupling the oxadiazole and sulfonamide components under acidic or basic conditions.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds containing the oxadiazole moiety. For instance, a series of benzamides with similar structures were evaluated against various fungal strains, including Botrytis cinerea and Fusarium graminearum. The results indicated significant antifungal activity with some compounds achieving inhibition rates exceeding 80% at concentrations of 100 mg/L .
| Compound | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| 10a | Botrytis cinerea | 84.4 |
| 10d | Botrytis cinerea | 83.6 |
| 10e | Botrytis cinerea | 83.3 |
| 10f | Botrytis cinerea | 83.1 |
These findings suggest that structural features such as the presence of the oxadiazole ring and specific substituents on the benzene ring may enhance antifungal activity.
Antiviral Activity
Oxadiazoles have also been explored for their antiviral properties, particularly against RNA viruses. Compounds similar to our target compound have demonstrated efficacy in inhibiting hepatitis B virus replication in vitro . The mechanism is thought to involve interference with viral replication processes.
Toxicity Studies
Toxicity assessments using zebrafish embryos have shown that certain derivatives exhibit low toxicity, with EC50 values indicating safe thresholds for biological applications . For example, compound 10f had an EC50 value of 20.58 mg/L, classifying it as low toxicity.
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds within this chemical class:
- Study on Antifungal Efficacy : A study published in Pharmaceutical Biology reported on a series of oxadiazole derivatives that exhibited promising antifungal activity against multiple strains, suggesting potential applications in agricultural settings .
- Antiviral Evaluation : Research highlighted in ResearchGate indicated that certain oxadiazole derivatives showed significant antiviral effects against hepatitis B virus, providing a foundation for further drug development targeting viral infections .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Comparison
Key structural variations among analogs lie in:
Sulfonamide substituents (piperidine, cyclohexyl, alkyl groups).
Oxadiazole substituents (aryl, heteroaryl, or alkyl groups).
Benzamide modifications (halogenation, alkoxy groups).
Research Implications and Gaps
- Structure-Activity Relationship (SAR) : The 2-ethylpiperidine sulfonamide may balance lipophilicity and solubility better than LMM11’s cyclohexyl group .
- Unresolved Questions: No direct data exist on the target compound’s efficacy against fungal or bacterial strains. Testing against Trr1 or hCA II is warranted.
- Contradictions : Bulkier sulfonamide groups (e.g., dipropyl in ) may reduce membrane permeability compared to cyclic amines .
Méthodes De Préparation
Hydrazide Formation
3-Methoxybenzoic acid is converted to its corresponding hydrazide by refluxing with hydrazine hydrate in ethanol. For example, Hagar et al. (Source) achieved hydrazide intermediates in 85–90% yield using similar conditions.
Reaction Conditions :
- Reagents : 3-Methoxybenzoic acid, hydrazine hydrate (excess)
- Solvent : Ethanol
- Temperature : Reflux (~80°C)
- Duration : 6–7 hours
Oxadiazole Cyclization
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form the 1,3,4-oxadiazole ring. This method, adapted from Source, yields the oxadiazole-2-amine derivative in 60–87% efficiency.
Optimized Protocol :
- Mix hydrazide (1 equiv) with CS₂ (2 equiv) and KOH (1.5 equiv) in absolute ethanol.
- Reflux for 12 hours under nitrogen.
- Acidify with 10% HCl to precipitate the product.
- Purify via recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–87% |
| Purity (HPLC) | >95% |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS (Source) |
Synthesis of 4-[(2-Ethylpiperidin-1-yl)Sulfonyl]Benzoic Acid
Sulfonylation Reaction
4-Chlorosulfonylbenzoic acid reacts with 2-ethylpiperidine in the presence of a base to form the sulfonamide. This method aligns with sulfonylation strategies described in Source, where triethylamine (TEA) is used to scavenge HCl.
Procedure :
- Dissolve 4-chlorosulfonylbenzoic acid (1 equiv) in dichloromethane (DCM).
- Add 2-ethylpiperidine (1.2 equiv) dropwise at 0°C.
- Stir with TEA (2 equiv) at room temperature for 4–6 hours.
- Wash with water, dry over MgSO₄, and concentrate.
Reaction Metrics :
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Solvent | Dichloromethane |
| Base | Triethylamine |
Amide Bond Formation
Acid Chloride Activation
The sulfonylated benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂):
- Reflux the acid (1 equiv) with SOCl₂ (3 equiv) in anhydrous DCM for 2 hours.
- Remove excess SOCl₂ under vacuum.
Coupling with Oxadiazole Amine
The acid chloride reacts with 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine in the presence of a base:
- Add the amine (1 equiv) to the acid chloride in DCM.
- Stir with pyridine (2 equiv) at 0°C, then warm to room temperature overnight.
- Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Performance Data :
| Parameter | Value |
|---|---|
| Yield | 68–74% |
| Purity | >98% |
| Characterization | HRMS, ¹H NMR (Source) |
Alternative Methods and Optimization
Microwave-Assisted Cyclization
Source reports microwave-assisted synthesis for similar heterocycles, reducing reaction times from hours to minutes. For example, cyclization at 160°C for 6 hours under microwave irradiation improved yields by 15–20%.
One-Pot Sulfonylation-Amidation
A streamlined approach involves sequential sulfonylation and amidation without isolating intermediates. This method, though less common, reduces purification steps but requires precise stoichiometric control.
Challenges and Troubleshooting
- Sulfonylation Side Reactions : Over-sulfonylation can occur with excess chlorosulfonyl reagent. Using controlled stoichiometry (1:1.2 acid chloride:amine) mitigates this.
- Oxadiazole Ring Instability : The oxadiazole moiety may degrade under strong acidic conditions. Neutral pH during workup is critical.
- Purification Complexity : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from byproducts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
